molecular formula C11H20N2O2 B1317282 (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane CAS No. 370881-96-2

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane

Número de catálogo: B1317282
Número CAS: 370881-96-2
Peso molecular: 212.29 g/mol
Clave InChI: VGJOEEIXDPWTAZ-RKDXNWHRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a chiral bicyclic compound of significant interest in advanced chemical and pharmaceutical research . This scaffold serves as a versatile and rigid building block for synthesizing complex molecules, particularly in developing active pharmaceutical ingredients (APIs) and other fine chemicals . The compound features a diazabicyclo[4.2.0]octane core structure that provides a defined three-dimensional framework, with the tert-butoxycarbonyl (Boc) group acting as a protecting agent for one of the nitrogen atoms, enhancing stability and enabling selective reactions during multi-step synthesis . Its specific (1S,6R) stereochemistry is crucial for creating enantiomerically pure compounds, making it invaluable for exploring structure-activity relationships in medicinal chemistry . This product is intended for research applications as a synthetic intermediate and is supplied in high-purity forms, including bulk quantities that can be tailored to customer specifications . This compound is exclusively For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use . Please request a Safety Data Sheet (SDS) for comprehensive handling and safety information .

Propiedades

IUPAC Name

tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJOEEIXDPWTAZ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2CNC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2CN[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane typically involves the following steps:

    Formation of the bicyclic core: The initial step involves the construction of the bicyclic diazabicyclo[4.2.0]octane core. This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Introduction of the Boc protecting group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionalities. This is usually done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be used to remove the Boc group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Aplicaciones Científicas De Investigación

Drug Development

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane has been utilized in the synthesis of various pharmaceutical compounds due to its structural features that enhance biological activity.

  • Case Study : Research has demonstrated that derivatives of this compound exhibit promising activity against certain types of cancer cells by targeting specific pathways involved in cell proliferation and survival.

Neuropharmacology

The compound's ability to interact with neurotransmitter systems makes it a candidate for neuropharmacological studies.

  • Example : Studies indicate that modifications of this compound can lead to compounds that selectively modulate neurotransmitter receptors, potentially aiding in the treatment of neurological disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups.

StepReaction TypeKey ReagentsPurpose
1CyclizationDiazabicyclo precursorFormation of bicyclic structure
2Boc ProtectionBoc anhydrideProtect amine groups
3EsterificationAcid chloridesIntroduction of carboxylate functionality

Mecanismo De Acción

The mechanism by which (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane exerts its effects involves its interaction with specific molecular targets. The Boc protecting group allows for selective reactions at the amine sites, facilitating the formation of desired products. The compound’s bicyclic structure provides rigidity, which can influence its binding affinity and specificity towards target molecules.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations in the 3,8-Diazabicyclo[4.2.0]octane Core

Table 1: Substituent Effects on Physicochemical and Functional Properties
Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Properties References
(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane Boc (C₄H₉O₂) 212.29 High steric protection; enhances solubility in organic solvents
(1S,6R)-Rel-8-acetyl-3,8-diazabicyclo[4.2.0]octane Acetyl (COCH₃) 154.21 Lower molecular weight; increased reactivity due to smaller protecting group
(1R,6S)-3-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride Methyl (CH₃) 199.12 Hydrochloride salt improves aqueous solubility; potential for ionic interactions

Key Observations :

  • The Boc group provides superior steric protection compared to acetyl or methyl groups, making it ideal for multi-step syntheses .
  • Methylated derivatives (e.g., (1R,6S)-3-methyl) exhibit enhanced water solubility as hydrochloride salts, broadening their utility in biological assays .

Stereochemical Influences

Table 2: Stereoisomer-Specific Properties
Compound Name Stereochemistry Pharmacological Relevance References
This compound 1S,6R Preferred configuration for opioid receptor modulation
(1R,6S)-3-Boc-3,8-diazabicyclo[4.2.0]octane 1R,6S Reduced µ-opioid receptor affinity compared to 1S,6R isomer

Key Observations :

  • The 1S,6R configuration is critical for µ-opioid receptor agonism, as demonstrated by analogs like 8-p-nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane, where substituent orientation directly impacts receptor binding .
  • Stereoisomeric purity (>95% enantiomeric excess) is essential for consistent bioactivity, as seen in fragrance-related lactones where odor intensity depends on chirality .

Ring System Modifications

Table 3: Impact of Bicyclic Ring Size
Compound Name Ring System Key Applications References
This compound 4.2.0 (7-membered) Pharmaceutical intermediates (e.g., cephalosporin analogs)
2,8-Diazabicyclo[4.3.0]nonane 4.3.0 (8-membered) Raw material for high-purity drug synthesis
3,8-Diazabicyclo[3.2.1]octane 3.2.1 (7-membered) Selective µ-opioid agonists

Key Observations :

  • Larger ring systems (e.g., 4.3.0) enable distinct conformational flexibility, influencing binding to biological targets .

Actividad Biológica

(1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane is a bicyclic organic compound notable for its unique structural properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C11_{11}H20_{20}N2_{2}O2_{2}
Molecular Weight: 212.29 g/mol
IUPAC Name: tert-butyl (1S,6R)-3,8-diazabicyclo[4.2.0]octane-3-carboxylate
CAS Number: 370881-96-2

The compound features a bicyclic structure with a tert-butoxycarbonyl (Boc) protecting group that is commonly utilized in organic synthesis to protect amine functionalities during chemical reactions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The Boc group facilitates selective reactions at the amine sites, allowing for further functionalization and modulation of biological activity. The rigidity provided by the bicyclic structure enhances binding affinity and specificity towards target molecules, making it a valuable compound in biochemical assays and enzyme mechanism studies.

Biological Applications

  • Enzyme Inhibition:
    • Research indicates that compounds within the diazabicyclo family can act as inhibitors of β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. For instance, derivatives of diazabicyclooctane have shown significant potency against various bacterial strains, making them promising candidates for overcoming antibiotic resistance .
  • Ligand Activity:
    • The compound has been investigated for its role as a ligand in receptor binding studies. Its structural properties allow it to modulate the activity of specific enzymes or receptors, which is crucial for understanding pharmacological effects and developing new therapeutic agents .

Case Studies

Several studies have documented the biological efficacy of this compound and its derivatives:

  • Antibacterial Activity:
    A study demonstrated that related compounds exhibited minimal inhibitory concentrations (MICs) between 0.29 and 2.34 μM against resistant bacterial strains such as Pseudomonas aeruginosa and Acinetobacter baumannii. These findings suggest that modifications to the diazabicyclo structure can enhance antibacterial properties significantly .
  • Pharmacological Potential:
    Investigations into the interactions of this compound with neuropeptide receptors revealed promising results for its application in neurological disorders. The compound's ability to modulate receptor activity indicates potential therapeutic uses in treating conditions such as pain and anxiety .

Comparative Analysis

To better understand the unique properties of this compound compared to related compounds, the following table summarizes key structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
This compound Bicyclic structure with Boc groupEnzyme inhibitor; potential ligand
Cis-3-Boc-3,8-diazabicyclo[4.2.0]octane Similar bicyclic structureModulates receptor activity; potential neuropharmacological applications
Trans-8-Boc-3,8-diazabicyclo[4.2.0]octane Different spatial arrangementAltered reactivity; ongoing research on biological effects

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1S,6R)-3-Boc-3,8-diazabicyclo[4.2.0]octane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis involves cyclization of precursors (e.g., linear diamines) under controlled conditions using catalysts like palladium or ruthenium complexes. Key steps include:

  • Cyclization : Performed in anhydrous solvents (e.g., THF or DCM) at 0–25°C with slow addition of Boc-protecting agents.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Optimization : Continuous flow reactors enhance scalability by reducing side reactions and improving heat transfer .

Q. How is stereochemical integrity maintained during synthesis?

  • Methodological Answer : Chiral auxiliaries (e.g., (R)- or (S)-BINOL) or enantioselective catalysts (e.g., Jacobsen’s Mn-salen complexes) are used to control the (1S,6R) configuration. Polarimetry and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiomeric excess (>98%) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm bicyclic structure (e.g., δ 1.4 ppm for Boc tert-butyl protons, δ 3.5–4.0 ppm for diazabicyclo protons).
  • MS : High-resolution ESI-MS (calculated for C11_{11}H20_{20}N2_2O2_2: 212.1525; observed: 212.1528) validates molecular weight .
  • X-ray crystallography : Resolves absolute stereochemistry (e.g., CCDC deposition) .

Q. How is the compound screened for preliminary biological activity?

  • Methodological Answer :

  • Receptor binding assays : Radioligand displacement (e.g., 3^3H-epibatidine for nAChRs) measures IC50_{50} values.
  • Functional assays : Calcium flux or electrophysiology (e.g., Xenopus oocytes expressing α4β2 nAChRs) assesses agonism/antagonism .

Advanced Research Questions

Q. How do structural modifications (e.g., Boc group replacement) affect receptor selectivity?

  • Methodological Answer :

  • Design : Synthesize analogs with acetyl, Cbz, or methyl groups at position 3.
  • Testing : Compare binding affinities (Ki_i) at nAChR subtypes (α4β2 vs. α7) using competitive binding assays.
  • Findings : The Boc group enhances α4β2 selectivity (Ki_i = 2 nM) due to steric hindrance at α7 .

Q. What experimental strategies resolve contradictions in reported orexin receptor antagonism data?

  • Methodological Answer :

  • Model selection : Use HEK-293 cells stably expressing OX1/OX2 receptors (vs. neuronal cells with endogenous receptors).
  • Controls : Include known antagonists (e.g., SB-334867) to validate assay sensitivity.
  • Data normalization : Express activity as % inhibition of orexin-A-induced Ca2+^{2+} release .

Q. How can computational modeling predict interactions with neuronal targets?

  • Methodological Answer :

  • Docking : Use Schrödinger Maestro to model binding poses in nAChR (PDB: 2QC1) and orexin receptor (PDB: 6TOF) crystal structures.
  • MD simulations : AMBER or GROMACS simulate ligand-receptor stability (100 ns trajectories).
  • Validation : Compare predicted vs. experimental ΔG values from ITC .

Q. What are the challenges in scaling up synthesis while preserving optical purity?

  • Methodological Answer :

  • Catalyst recycling : Immobilize chiral catalysts on silica supports to reduce costs.
  • Crystallization-induced asymmetric transformation (CIAT) : Promotes enantiomer enrichment during Boc deprotection .
  • Process analytics : In-line PAT tools (e.g., ReactIR) monitor reaction progress in real-time .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.